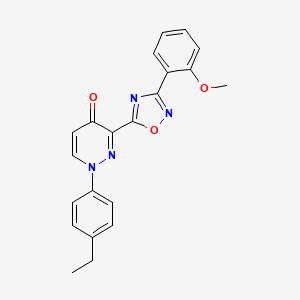
1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the key applications of compounds similar to 1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is in the field of antibacterial activity. For instance, a study by Aghekyan et al. (2020) explored the synthesis of novel oxadiazoles and tested their efficacy against various bacterial strains, demonstrating significant potential for use in antibacterial applications (Aghekyan et al., 2020).
Synthesis and Characterization of Heterocycles
Compounds containing oxadiazole structures, similar to the compound , are often synthesized and characterized for various applications. For example, Zohdi et al. (1997) synthesized various heterocycles, including oxadiazoles, and analyzed their structures, which is critical in understanding their potential applications in pharmaceuticals and materials science (Zohdi et al., 1997).
X-Ray Powder Diffraction Data
X-ray powder diffraction is an essential tool for understanding the crystallographic structure of compounds. Wang et al. (2017) provided detailed X-ray powder diffraction data for a compound with a similar structure, which is crucial for its characterization and further application in scientific research (Wang et al., 2017).
Synthesis and Spectral Characterization
Mahmoud et al. (2012) conducted a study on the synthesis and spectral characterization of phthalazinone derivatives, a class of compounds related to the compound . This research is important for understanding the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
Antimicrobial Studies
Gaonkar et al. (2006) synthesized a series of novel oxadiazoles and evaluated their antimicrobial activity. This study demonstrates the potential of oxadiazole derivatives in developing new antimicrobial agents (Gaonkar et al., 2006).
Drug Delivery Systems
Jin et al. (2015) focused on improving the delivery of hydrophobic antitumor candidate pyridazinone derivatives. They developed an injectable formulation with block copolymer micelles, indicating the potential of such compounds in enhancing drug delivery for cancer treatment (Jin et al., 2015).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-14-8-10-15(11-9-14)25-13-12-17(26)19(23-25)21-22-20(24-28-21)16-6-4-5-7-18(16)27-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSXZFRRHPHFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)


![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2656505.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)


![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)